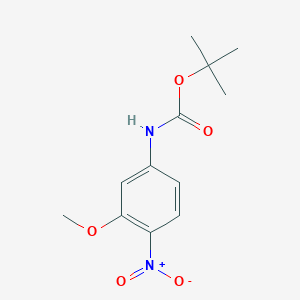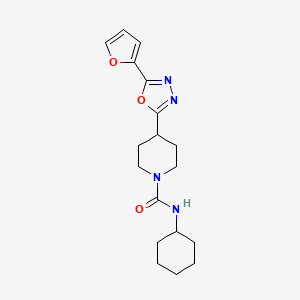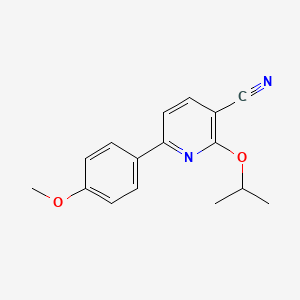![molecular formula C18H22N4O3S B3018930 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea CAS No. 2034484-85-8](/img/structure/B3018930.png)
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea is a derivative of thiadiazole urea, which is a class of compounds known for their biological activities. Thiadiazole derivatives have been studied for their potential as inhibitors in various biological processes, including energy conservation in respiration and photosynthesis . Additionally, diaryl ureas, which are structurally related, have been recognized as important fragments in medicinal chemistry, particularly in the design of anticancer agents .
Synthesis Analysis
While the specific synthesis of 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea is not detailed in the provided papers, related compounds such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed and synthesized using computer-aided design and evaluated for their biological activities . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiadiazole ureas can be analyzed using computational methods such as Density Functional Theory (DFT). For instance, the molecular structure and vibrational spectra of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea have been calculated using DFT with the B3LYP function, providing insights into the stability of the molecule and the occurrence of Intramolecular Charge Transfer (ICT) .
Chemical Reactions Analysis
Thiadiazolyl-phenyl-ureas have been found to inhibit energy conservation in both respiration and photosynthesis, with some derivatives acting as uncouplers of ATP formation in isolated chloroplasts or mitochondria . These findings suggest that the compound may also participate in similar chemical reactions affecting biological energy conservation.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole ureas can be inferred from their molecular structure and electronic properties. The UV-Vis spectrum and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined using Time-Dependent Density Functional Theory, which provides information about the electronic transitions and reactivity of the molecule . The hyperpolarizability and related properties of these molecules can also be calculated to assess their potential applications in materials science .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Thiadiazole derivatives are often synthesized for their unique chemical properties, which can be leveraged in creating novel materials or as intermediates in organic synthesis. For example, the reaction of phenyl(trichloromethyl)carbinol with substituted thioureas and other sulfur-containing nucleophiles can yield a range of heterocyclic compounds including thiazolidinones and thiadiazinones, which are of interest for their potential applications in materials science and as pharmacophores in drug development (Reeve & Coley, 1979).
Crystal Structure and Antimicrobial Activity
The crystal structure and properties of compounds containing thiadiazole and urea groups have been extensively studied. For instance, N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea has been characterized by various spectroscopic methods and X-ray crystallography, revealing insights into its structural geometry and potential antimicrobial activity (Zhang et al., 2017).
Photodegradation and Environmental Studies
The photodegradation of thiadiazole-urea herbicides has been examined to understand their behavior and decomposition in environmental settings. Studies have characterized the photoproducts and their rearrangements, which are crucial for assessing the environmental impact of such compounds (Moorman et al., 1985).
Fungicidal and Herbicidal Activities
Compounds with thiadiazole and urea functionalities have been evaluated for their bioactivities, including fungicidal and herbicidal effects. For example, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea exhibits significant fungicidal activity against various pathogens, indicating potential agricultural applications (Song et al., 2008).
Propriétés
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21-16-11-10-15(13-17(16)22(2)26(21,24)25)20-18(23)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJGWJIUAOQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

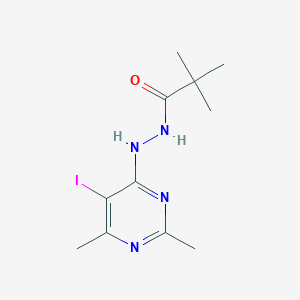
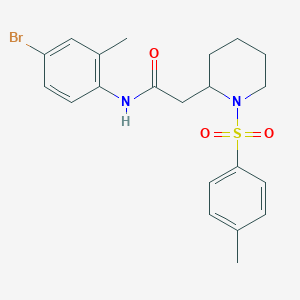
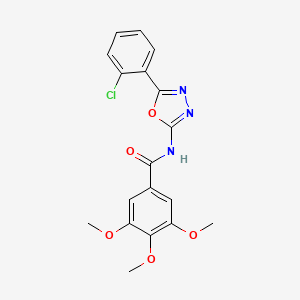
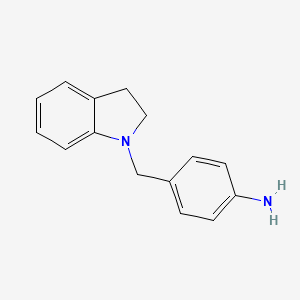
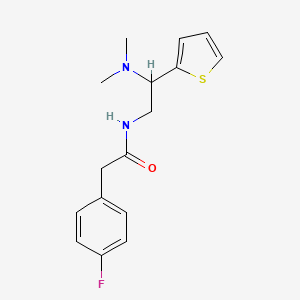
![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)
![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)
